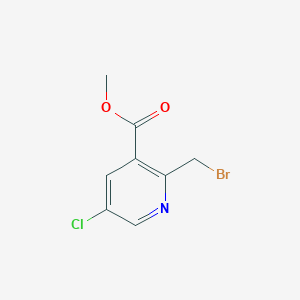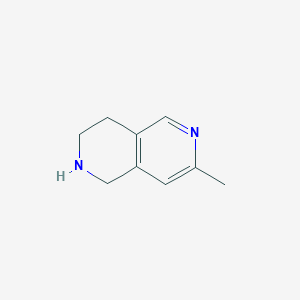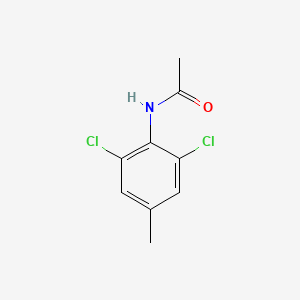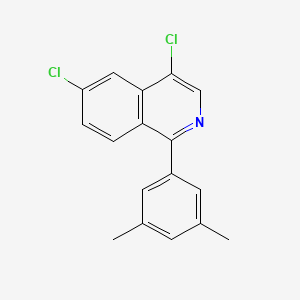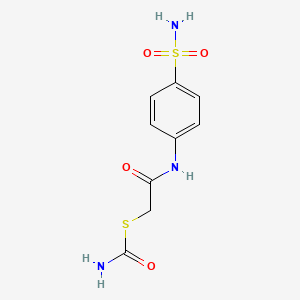![molecular formula C9H10ClNO3 B13989972 4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid CAS No. 90414-86-1](/img/structure/B13989972.png)
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid is a compound known for its significant applications in medicinal chemistry. It is a derivative of benzoic acid, where the hydroxyl group is positioned at the second carbon, and the amino group, substituted with a 2-chloroethyl group, is attached to the fourth carbon. This compound is structurally related to chlorambucil, a well-known chemotherapy agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid typically involves the chlorination of ethylamine followed by its reaction with 2-hydroxybenzoic acid. The process can be summarized in the following steps:
Chlorination of Ethylamine: Ethylamine is reacted with thionyl chloride to produce 2-chloroethylamine.
Amination: The 2-chloroethylamine is then reacted with 2-hydroxybenzoic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products
Oxidation: Produces 4-[(2-Chloroethyl)amino]-2-ketobenzoic acid or 4-[(2-Chloroethyl)amino]-2-carboxybenzoic acid.
Reduction: Produces 4-[(2-Chloroethyl)amino]-2-aminobenzoic acid.
Substitution: Produces derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to chlorambucil.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid involves its ability to alkylate DNA. The 2-chloroethyl group forms covalent bonds with the guanine bases in DNA, leading to cross-linking and inhibition of DNA replication. This results in the disruption of cell division and induces apoptosis in rapidly dividing cells, making it effective against cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: A chemotherapy agent with a similar structure but different functional groups.
Melphalan: Another alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapy drug with a different mechanism of activation.
Uniqueness
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its hydroxyl group at the second position enhances its solubility and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
90414-86-1 |
|---|---|
Formule moléculaire |
C9H10ClNO3 |
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
4-(2-chloroethylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-3-4-11-6-1-2-7(9(13)14)8(12)5-6/h1-2,5,11-12H,3-4H2,(H,13,14) |
Clé InChI |
VYDUCLVBTOAWBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NCCCl)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)

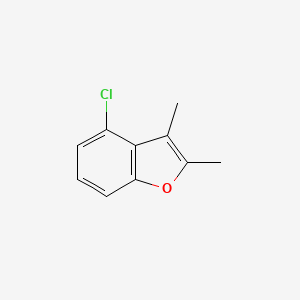
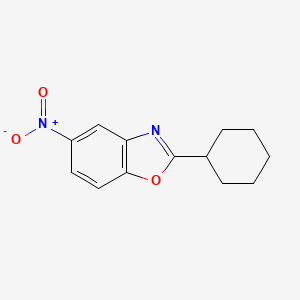

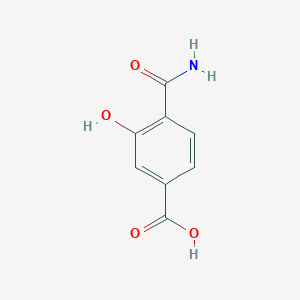
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
